![molecular formula C24H17Cl2FN2O2 B2747215 5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 339012-09-8](/img/structure/B2747215.png)

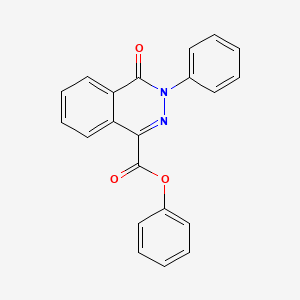

5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

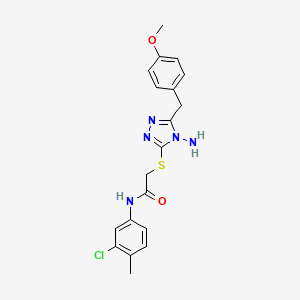

Synthesis and Medicinal Compound Preparation

The synthesis of methoxylated pyrrolin-ones, including structures similar to the subject compound, plays a crucial role in the preparation of agrochemicals or medicinal compounds. The process involves the reaction of N-substituted pyrrolidinones with alkaline methoxide, highlighting the compound's utility in creating valuable chemical intermediates for further pharmaceutical development (Ghelfi et al., 2003).

Anti-inflammatory and Analgesic Activity

Derivatives of the compound under investigation have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives exhibited potent anti-inflammatory and analgesic effects, comparable or superior to established drugs like indomethacin, in both acute and chronic animal models. This showcases the compound's relevance in the development of new therapeutic agents (Muchowski et al., 1985).

Antimicrobial Activity

Novel Schiff bases synthesized using derivatives of the compound showed significant in vitro antimicrobial activity. The study identified specific derivatives that exhibited excellent activity against various microbial strains, underscoring the potential of these compounds in creating new antimicrobial agents (Puthran et al., 2019).

Supramolecular Polymer Formation

The compound's derivatives containing 3,4-dichloro-2,5-diamido-substituted pyrrole units have been used to create anionic supramolecular polymers. These polymers form through anion-anion assembly, facilitated by hydrogen bonding, indicating the compound's utility in the development of novel polymeric materials with unique structural features (Gale et al., 2002).

Electronic and Photophysical Applications

Derivatives of the compound have been explored for their electronic and photophysical properties, contributing to the development of new materials for electronic applications. The low oxidation potentials and strong photoluminescence observed in some derivatives highlight their potential use in electronic devices and photoluminescent materials (Sotzing et al., 1996).

Propiedades

IUPAC Name |

5-[(3,4-dichlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2FN2O2/c1-31-19-9-7-18(8-10-19)29-23(14-28-17-6-11-21(25)22(26)12-17)20(13-24(29)30)15-2-4-16(27)5-3-15/h2-14,30H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFYEICXLISBNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)

![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/no-structure.png)

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2747144.png)

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2747146.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2747147.png)

![N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2747149.png)

![2-(2-Methylphenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2747151.png)